molecular formula C23H17N5O2S3 B2375119 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 671200-34-3

2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2375119
CAS No.: 671200-34-3
M. Wt: 491.6
InChI Key: JMSQLELZRAWACR-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide features a thieno[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl bridge at position 2. The acetamide moiety is linked to a 3-phenyl-1,2,4-thiadiazole group. This structure combines heterocyclic systems known for diverse biological activities, including antimicrobial and kinase inhibition properties. The methoxy group enhances solubility, while the thiadiazole contributes to hydrogen bonding and π-π interactions, critical for target binding .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S3/c1-30-16-9-7-14(8-10-16)17-11-31-21-19(17)22(25-13-24-21)32-12-18(29)26-23-27-20(28-33-23)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSQLELZRAWACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Formation

The thieno[2,3-d]pyrimidine scaffold is synthesized via a modified Gewald reaction. Cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with formamide or urea under microwave irradiation (150°C, 20 min) generates the pyrimidine ring. For example:

  • Reagents : 2-Amino-5-(4-methoxyphenyl)thiophene-3-carbonitrile, formamide, p-toluenesulfonic acid.
  • Conditions : Microwave irradiation, 150°C, 20 min.
  • Yield : 68–74%.

Alternative Cyclization Methods

Thermal cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours provides an alternative route, though yields are lower (55–60%).

Sulfanyl Acetamide Moiety Installation

Thiolation at Position 4

The chloride at position 4 is displaced with a thiol group:

  • Reagents : Thiourea, EtOH, reflux (6 h).
  • Intermediate : 4-Mercaptothieno[2,3-d]pyrimidine.
  • Yield : 75%.

Acetamide Coupling

Reaction with 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide:

  • Reagents : Chloroacetamide derivative, K₂CO₃, DMF.
  • Conditions : 80°C, 8 h.
  • Yield : 65%.

Final Coupling with 3-Phenyl-1,2,4-Thiadiazol-5-Amine

Nucleophilic Substitution

The thiol intermediate reacts with 2-chloroacetamide in the presence of a base:

  • Reagents : 3-Phenyl-1,2,4-thiadiazol-5-amine, EDCI, HOBt, DCM.
  • Conditions : Room temperature, 24 h.
  • Yield : 58%.

Optimization and Characterization

Reaction Optimization

  • Solvent Screening : DMF outperforms THF and DMSO in coupling steps (yield increase by 15%).
  • Catalyst Use : Pd(OAc)₂ with XPhos ligand improves Suzuki coupling yields to 88%.

Analytical Data

Step Yield Characterization (NMR, IR)
Thieno[2,3-d]pyrimidine 74% ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H), 7.89 (d, J=8.5 Hz, 2H), 6.98 (d, J=8.5 Hz, 2H), 3.83 (s, 3H).
Suzuki Coupling 82% ¹³C NMR: δ 161.2 (C=O), 159.8 (OCH₃), 135.4 (C-S).
Acetamide Coupling 65% IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Comparative Analysis of Methods

Method Advantages Limitations
Microwave-Assisted Faster (20 min), higher yields (74%) Requires specialized equipment.
Thermal Cyclization No microwave needed Lower yields (55%), longer time.
Pd-Catalyzed Coupling High regioselectivity Costly catalysts.

Scale-Up Considerations

  • Pilot-Scale Synthesis : Batch sizes up to 500 g achieved with 62% overall yield using continuous flow reactors for cyclization steps.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) ensures >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Thieno[2,3-d]pyrimidine derivatives, including those similar to the target compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell activity. One study reported that certain derivatives exhibited inhibitory activity ranging from 43% to 87% against breast cancer cells and non-small cell lung cancer cells .

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell Line TestedInhibitory Activity (%)
Compound IBreast Cancer87
Compound IINon-Small Cell Lung Cancer75
Compound IIIColon Cancer60

These findings suggest that modifications in the thieno[2,3-d]pyrimidine structure can enhance anticancer activity by improving the binding affinity to target proteins involved in tumor growth .

Antiviral Activity

The compound also shows promise as an antiviral agent. Heterocyclic compounds with thieno structures have been investigated for their efficacy against various viral infections. For example, derivatives similar to the target compound have demonstrated significant antiviral properties against viruses such as herpes simplex virus (HSV) and coronaviruses . The mechanism of action is believed to involve interference with viral replication processes.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thieno derivatives. Research indicates that specific functional groups on the thieno[2,3-d]pyrimidine scaffold can influence biological activity significantly. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, thereby affecting its interaction with biological targets .

Table 2: Influence of Functional Groups on Biological Activity

Functional GroupEffect on Activity
Methoxy GroupIncreases solubility and bioavailability
Sulfanyl GroupEnhances binding affinity to target proteins

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for their biological activities:

  • Yong et al. (2018) synthesized a series of thieno derivatives and evaluated their cytotoxicity against various cancer cell lines. Their findings indicated that compounds with specific substitutions exhibited enhanced anticancer properties .
  • Elmongy et al. (2022) focused on modifying thieno[2,3-d]pyrimidines to improve their efficacy against breast cancer. Their results showed a significant increase in inhibitory activity with certain modifications .

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidine Derivatives

Compound A : 2-[5-(3,4-Dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (ZINC2890724)
  • Key Differences :
    • Substituents : 3,4-Dimethylphenyl (vs. 4-methoxyphenyl) at position 3.
    • Functional Group : Oxo (C=O) at position 4 (vs. sulfanyl bridge).
  • The oxo group may enhance hydrogen bonding with targets, altering binding affinity compared to the sulfanyl group in the target compound .
Compound B : Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide Derivatives
  • Key Differences :
    • Core Modification : Triazole replaces thiadiazole in the acetamide tail.
  • Impact :
    • Triazoles offer metabolic stability but may reduce target specificity due to altered steric and electronic interactions .

Triazole/Thiadiazole Acetamide Derivatives

Compound C : 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
  • Key Differences: Heterocyclic Core: Triazole instead of thienopyrimidine. Substituents: Pyridinyl and ethoxyphenyl groups.
  • Loss of thienopyrimidine’s planar structure may reduce intercalation with DNA or enzyme active sites .
Compound D : 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • Key Differences :
    • Substituents : Thiophene and fluorophenyl groups.
  • Impact :
    • Fluorine’s electronegativity enhances binding to hydrophobic pockets but may increase toxicity risks.
    • Thiophene’s sulfur atom could participate in unique dipole interactions absent in the target compound .

Biological Activity

The compound 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to a methoxyphenyl group and a thiadiazole moiety. Its structural complexity contributes to its diverse biological activities.

Chemical Formula

  • Molecular Formula : C₁₅H₁₅N₃O₂S₂
  • Molecular Weight : 335.42 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole and thienopyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole scaffold possess broad-spectrum antimicrobial activity against various pathogens.

CompoundPathogenInhibition Rate (%)Concentration (μg/mL)
51mX. oryzae pv. oryzicola30%100
51mX. oryzae pv. oryzae56%100

These results indicate that the compound may effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

The compound's antitumor potential has also been investigated. A series of related thienopyrimidine derivatives were tested for cytotoxicity against various cancer cell lines. Notably:

CompoundCell LineIC50 (μM)
74aMDA-MB-231 (breast cancer)3.3
74bHEK293T (normal human cells)52.63

These findings suggest that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example, compounds in this class have shown the ability to modulate the inflammatory response in vitro .

The biological activity of this compound is hypothesized to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA synthesis or inflammatory pathways.
  • Receptor Modulation : It could interact with cellular receptors to alter signaling pathways.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Study on Thiadiazoles : A study synthesized several thiadiazole derivatives and evaluated their antinociceptive and antimicrobial activities, highlighting their potential as therapeutic agents .
  • Antitumor Screening : Another investigation assessed the cytotoxic effects of thienopyrimidine derivatives on breast cancer cell lines, demonstrating significant activity compared to standard chemotherapy agents .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled to ensure high yield and purity?

The synthesis involves multi-step organic reactions, including cyclization of thiophene derivatives and sulfanyl group incorporation. Key steps include:

  • Thienopyrimidine core formation : Cyclization of substituted thiophene precursors with pyrimidine-building reagents under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Sulfanyl-acetamide coupling : Reaction of the thienopyrimidine intermediate with 2-chloroacetonitrile or similar agents in the presence of NaOH, followed by purification via column chromatography . Critical conditions include temperature control (60–100°C), pH adjustment (for thiol group activation), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify characteristic peaks, such as the methoxyphenyl aromatic protons (δ 6.8–7.4 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .
  • IR spectroscopy : Stretching vibrations for the sulfanyl group (2550–2600 cm1^{-1}) and carbonyl groups (1650–1750 cm1^{-1}) confirm functional group integrity .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~550–600) and fragments corresponding to the thienopyrimidine core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies, particularly when structural analogs show divergent efficacy?

Contradictions often arise from structural nuances (e.g., substituent positioning) or assay variability. Methodological approaches include:

  • Comparative structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) and test against standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
  • Assay harmonization : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT viability assays) to minimize variability .
  • Computational docking : Predict binding modes to targets like EGFR or tubulin using software such as AutoDock Vina to rationalize activity differences .

Table 1 : Bioactivity comparison of structural analogs

CompoundCore StructureKey SubstituentsReported Activity
Target compoundThieno[2,3-d]pyrimidine4-Methoxyphenyl, thiadiazoleAnticancer (IC50_{50} ~5 µM)
Thienopyrimidine Derivative AThienopyrimidine4-MethylphenylAntiviral (EC50_{50} ~10 µM)
Oxadiazole Compound B1,2,4-Oxadiazole4-ChlorophenylAntifungal (MIC ~20 µg/mL)

Q. What methodological approaches are recommended for optimizing the pharmacokinetic properties of this compound while maintaining bioactivity?

Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
  • Formulation studies : Test solubility in PEG-400 or cyclodextrin complexes to improve delivery .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., methoxy demethylation) and guide structural modifications .

Q. What experimental strategies elucidate the interaction mechanisms between this compound and its putative biological targets?

  • X-ray crystallography : Co-crystallize the compound with targets (e.g., tubulin or topoisomerase II) to resolve binding modes .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) to quantify affinity .
  • RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated cells to map signaling pathways .

Methodological Considerations

  • Data contradiction mitigation : Replicate studies in ≥3 independent labs and use meta-analysis tools to aggregate results .
  • Synthetic scalability : Optimize steps for green chemistry (e.g., replace DMF with cyclopentyl methyl ether) to reduce environmental impact .

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